molecular formula C13H18N2O4S B5513697 N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide

N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide

Cat. No.: B5513697
M. Wt: 298.36 g/mol
InChI Key: SMFUGBNOPVSQME-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, a carboxamide group, and an ethylsulfamoylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Information on the safety and hazards of “N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide” is not available in the sources I found .

Preparation Methods

The synthesis of N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide can be achieved through an efficient, eco-friendly, and green synthesis method. This involves the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base, followed by cyclization with tetrahydrofuran-2-carboxylic acid . The reaction is typically carried out in ethanol at room temperature, yielding the desired product with high efficiency (up to 90% yield) . The molecular structures of the synthesized compounds are verified using spectroscopic methods.

Chemical Reactions Analysis

N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the SARS-CoV-2 main protease (Mpro) enzyme, which plays a critical role in viral replication . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication.

Comparison with Similar Compounds

N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-14-20(17,18)11-7-5-10(6-8-11)15-13(16)12-4-3-9-19-12/h5-8,12,14H,2-4,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFUGBNOPVSQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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